

An In-depth Technical Guide to Methyl 4-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-(trifluoromethyl)nicotinate

Cat. No.: B064435

[Get Quote](#)

CAS Number: 175204-82-7

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of innovation. The trifluoromethyl (-CF₃) group, in particular, has emerged as a bioisostere of choice, capable of profoundly modulating a molecule's physicochemical and pharmacokinetic properties.^{[1][2]} Its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity make it a highly sought-after functional group.^[1] Within this context, **Methyl 4-(trifluoromethyl)nicotinate** stands as a pivotal building block, offering a synthetically accessible entry point to a diverse array of complex, high-value molecules. This guide provides an in-depth technical overview of its synthesis, properties, and applications for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The following tables summarize the key characteristics of **Methyl 4-(trifluoromethyl)nicotinate**.

Property	Value	Source
CAS Number	175204-82-7	[3][4][5]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[6][7][8][9]
Molecular Weight	205.13 g/mol	[6][7][8][9]
Appearance	Colorless to light yellow liquid	Inferred from supplier data
Boiling Point (Predicted)	240.4 ± 40.0 °C at 760 mmHg	[8]
Density (Predicted)	1.331 g/cm ³	[7]
XlogP (Predicted)	1.6	[6]
Storage Temperature	2-8°C, under inert atmosphere	[9]

Spectroscopic Data (Predicted and Inferred)

While a publicly available, comprehensive set of experimental spectra for **Methyl 4-(trifluoromethyl)nicotinate** is not readily available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

- Aromatic Protons (3H):** The three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position (adjacent to the nitrogen) will likely be the most downfield, followed by the proton at the 6-position. The proton at the 5-position will be the most upfield of the three. The coupling patterns will be complex due to meta- and para-coupling.
- Methyl Protons (3H):** A singlet corresponding to the methyl ester protons is expected to appear around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy (Predicted):

- Carbonyl Carbon:** The ester carbonyl carbon should appear in the range of δ 165-170 ppm.

- **Aromatic Carbons:** The carbons of the pyridine ring will resonate between δ 120-160 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
- **Trifluoromethyl Carbon:** The carbon of the $-\text{CF}_3$ group will appear as a quartet with a large coupling constant (^1JCF) in the range of 270-280 Hz.
- **Methyl Carbon:** The methyl ester carbon will be observed around δ 52-53 ppm.

Infrared (IR) Spectroscopy (Predicted):

- **C=O Stretch:** A strong absorption band characteristic of the ester carbonyl group is expected around $1720\text{-}1740\text{ cm}^{-1}$.
- **C-F Stretch:** Strong C-F stretching vibrations from the trifluoromethyl group will be present in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- **Aromatic C=C and C=N Stretches:** Medium to weak absorptions in the $1400\text{-}1600\text{ cm}^{-1}$ range will correspond to the pyridine ring.
- **C-O Stretch:** An absorption band for the ester C-O bond is expected around $1250\text{-}1300\text{ cm}^{-1}$.

Mass Spectrometry (Electron Ionization - EI) (Predicted):

- **Molecular Ion (M^+):** The molecular ion peak is expected at $m/z = 205$.
- **Key Fragmentation Patterns:** Common fragmentation pathways for methyl esters include the loss of the methoxy group ($-\text{OCH}_3$) to give a peak at $m/z = 174$, and the loss of the entire methoxycarbonyl group ($-\text{COOCH}_3$) to give a peak at $m/z = 146$. The trifluoromethyl group is relatively stable, but fragmentation involving its loss ($-\text{CF}_3$) to give a peak at $m/z = 136$ is also possible.

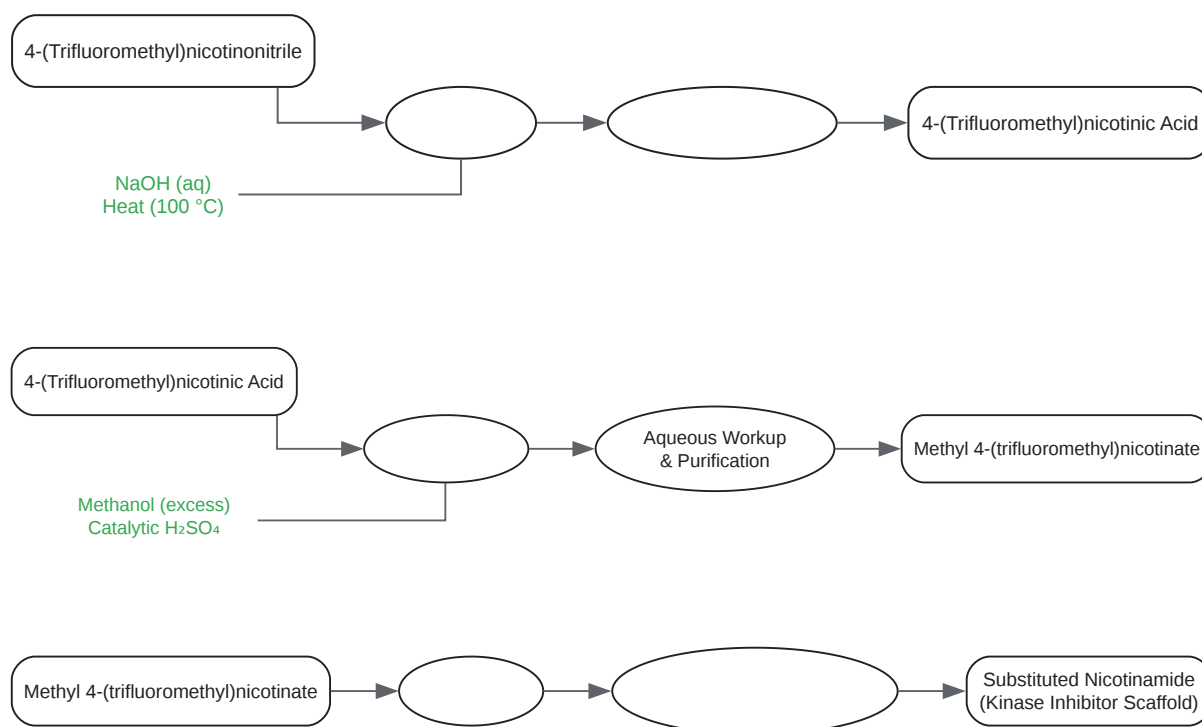
Synthesis of Methyl 4-(trifluoromethyl)nicotinate

The synthesis of **Methyl 4-(trifluoromethyl)nicotinate** is most efficiently achieved through the esterification of its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. This

precursor is accessible via several patented routes, often starting from simpler pyridine derivatives.^{[10][11][12][13]}

Synthesis of the Precursor: 4-(Trifluoromethyl)nicotinic Acid

One common industrial approach involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3355482A - Stabilized cyanoacrylate adhesives - Google Patents [patents.google.com]
- 3. METHYL 4-(TRIFLUOROMETHYL)NICOTINATE price,buy METHYL 4-(TRIFLUOROMETHYL)NICOTINATE - chemicalbook [m.chemicalbook.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. parchem.com [parchem.com]
- 6. PubChemLite - Methyl 4-(trifluoromethyl)nicotinate (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 7. americanelements.com [americanelements.com]
- 8. 175204-82-7 | Methyl 4-(trifluoromethyl)nicotinate - MolDb [moldb.com]
- 9. Methyl 4-(trifluoromethyl)nicotinate | 175204-82-7 [sigmaaldrich.com]
- 10. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 11. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 13. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-(trifluoromethyl)nicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064435#methyl-4-trifluoromethyl-nicotinate-cas-number-175204-82-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com